molecular formula C11H15BClNO2 B1588105 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 458532-84-8

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1588105
M. Wt: 239.51 g/mol
InChI Key: UUEQDBHKMOFLDP-UHFFFAOYSA-N
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Description

“2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C11H15BClNO2 . It is used in various chemical reactions, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Chemical Reactions Analysis

This compound is used as a reagent in various chemical reactions, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

This compound has a refractive index of 1.471, a boiling point of 81.5-82 °C/13 mmHg, and a density of 1.149 g/mL at 25 °C .

Scientific Research Applications

Structural Analysis and Chemical Reactivity

The structural characteristics of pyridin-2-ylboron derivatives, including 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been studied extensively. For instance, a comparison of the structure of a closely related compound, 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, with its regioisomer has provided insights into the orientation of the dioxaborolane ring relative to the pyridine ring and bond angles in the BO2 group. These structural details contribute to understanding the chemical reactivity and stability of such compounds (Sopková-de Oliveira Santos et al., 2003).

Molecular Structure and Physicochemical Properties

The synthesis and analysis of compounds structurally similar to 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been performed to understand their molecular structure and physicochemical properties. For example, a study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate utilized density functional theory (DFT) to calculate molecular structures, revealing insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds (Huang et al., 2021).

Applications in Synthesis and Catalysis

The utility of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in synthesis and catalysis has been demonstrated through various studies. For instance, its role in the synthesis of medicinally important compounds via Suzuki coupling has been explored. An optimized synthesis method using this compound and related boronic esters has been developed, highlighting its importance in high throughput chemistry and large-scale synthesis (Bethel et al., 2012).

Coordination Polymers and Electrochemical Applications

Research has also focused on the synthesis of coordination polymers using compounds like 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. For example, the formation of two-dimensional coordination polymers with specific lattice topologies has been reported. These studies contribute to the understanding of molecular architecture in coordination chemistry (Al-Fayaad et al., 2020). Additionally, boron-based compounds like this have been evaluated for their potential in organic liquid electrolyte-based fluoride shuttle batteries, demonstrating their relevance in electrochemical applications (Kucuk & Abe, 2020).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It is dangerous if swallowed or if it comes into contact with the eyes .

properties

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEQDBHKMOFLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408358
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

458532-84-8
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-4-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HW Wang, JX Wu, DC Li, YH Qiao, QX Yao… - Organic & …, 2022 - pubs.rsc.org
An efficient RhIII-catalyzed strategy for constructing aryl-heteroaryl derivatives with removable ketoxime ether auxiliaries via direct C–H heteroarylation based on arenes and …
Number of citations: 1 pubs.rsc.org
R Jain, M Mathur, J Lan, A Costales… - Journal of medicinal …, 2015 - ACS Publications
While the p90 ribosomal S6 kinase (RSK) family has been implicated in multiple tumor cell functions, the full understanding of this kinase family has been restricted by the lack of highly …
Number of citations: 55 pubs.acs.org
G Luo, L Chen, WA Kostich, B Hamman… - Journal of Medicinal …, 2022 - ACS Publications
Recent mouse knockout studies identified adapter protein-2 associated kinase 1 (AAK1) as a viable target for treating neuropathic pain. Potent small-molecule inhibitors of AAK1 have …
Number of citations: 10 pubs.acs.org
L Yang - 2020 - repository.kulib.kyoto-u.ac.jp
The following parts of the accepted materials were modified;(a) A word ‘we’is replaced to ‘the author’.(b) Words ‘see supporting information’and similar expressions are deleted and …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
AD Hobson, RA Judge, AL Aguirre… - Journal of medicinal …, 2018 - ACS Publications
A HTS campaign identified compound 1, an excellent hit-like molecule to initiate medicinal chemistry efforts to optimize a dual ROCK1 and ROCK2 inhibitor. Substitution (2-Cl, 2-NH 2 , 2…
Number of citations: 21 pubs.acs.org

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